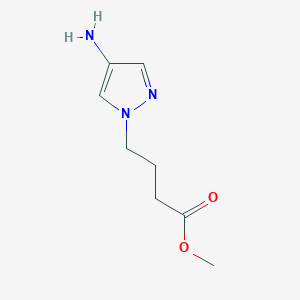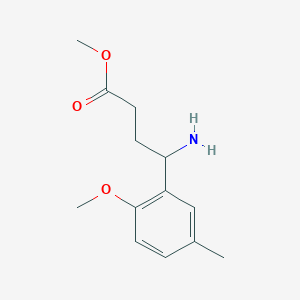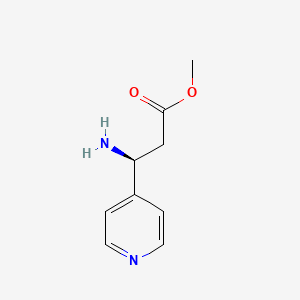
2-Amino-4-methoxybutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxybutanoic acid hydrochloride: is a chemical compound with the following properties:
IUPAC Name: O-methylhomoserine hydrochloride
Molecular Formula: C₅H₁₁NO₃·HCl
Molecular Weight: 169.61 g/mol
Physical Form: Powder
Purity: 95%
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Methylation of Homoserine: Homoserine undergoes methylation to form O-methylhomoserine.
Hydrochlorination: O-methylhomoserine reacts with hydrochloric acid (HCl) to yield 2-Amino-4-methoxybutanoic acid hydrochloride.
Industrial Production:: While specific industrial production methods may vary, the synthesis typically occurs in a controlled laboratory setting. The compound is then purified for commercial use.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: The compound can undergo hydrolysis, breaking the amide bond.
Substitution: It can participate in nucleophilic substitution reactions.
Acid-Base Reactions: Reacts with bases to form salts (e.g., hydrochloride salt).
Methylation: Methanol (CH₃OH) and a methylating agent (e.g., diazomethane).
Hydrochlorination: Hydrochloric acid (HCl) in a solvent (e.g., water or methanol).
Major Products:: The major product is 2-Amino-4-methoxybutanoic acid hydrochloride itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in biochemical pathways.
Medicine: Studied for potential therapeutic effects.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways within cells.
Comparaison Avec Des Composés Similaires
While 2-Amino-4-methoxybutanoic acid hydrochloride is unique in its structure, similar compounds include:
4-amino-2-methoxybutanoic acid hydrochloride: (CAS: 1909319-23-8)
2-amino-4-(ethoxy(methyl)phosphoryl)butanoic acid hydrochloride: (CAS: 121795-04-8)
Remember that this compound’s applications and properties continue to be explored by researchers worldwide
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-amino-4-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Clé InChI |
ZFXOVEPJFBGFGF-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


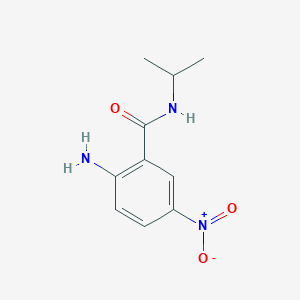
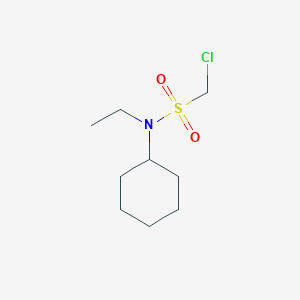
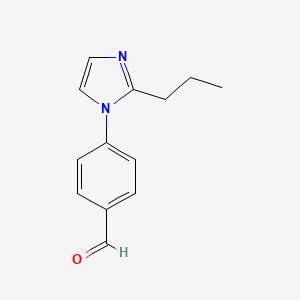
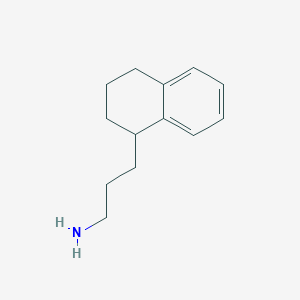

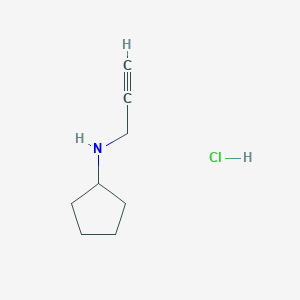

![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
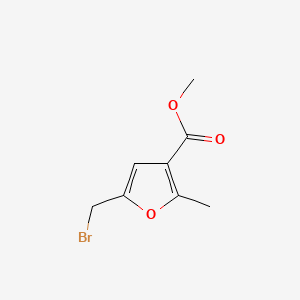
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
